2-(2H-2,3,4,5-Tetraazolyl)-3-((4-(2-pyridylthio)phenyl)amino)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-(2-pyridylthio)phenyl)amino)prop-2-enenitrile is a useful research compound. Its molecular formula is C15H11N7S and its molecular weight is 321.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tricarbonylrhenium Complexes
Tricarbonylrhenium complexes derived from 2-pyridyl-1,2,3-triazole ligands exhibit significant influence on geometry and electronic properties due to the presence of substituted phenyl arms. These complexes have been explored for their potential in creating π-π interactions and affecting luminescence properties, hinting at applications in material science and photophysical studies Dalton transactions (2013).
Poly(p-benzamide)s Synthesis
Research on phenyl 4-((5′′-hexyl-2,2′-bithienyl)methyl)aminobenzoate and its derivatives for the synthesis of poly(p-benzamide)s highlights the manipulation of polymer properties through molecular design. These polymers demonstrate controlled polymerization and interesting photophysical properties due to π-stacked interactions between oligothiophene chromophores, suggesting their use in electronics and optoelectronics Polymer Journal (2013).
Quantum Mechanical and SERS Studies
Comprehensive studies on anastrozole-based triazole analogues and their graphene complexes through quantum mechanical and surface-enhanced Raman spectroscopy (SERS) have unveiled their structural, electronic, and optical properties. Such analyses indicate potential applications in designing photo-sensitizers for dye-sensitized solar cells (DSSC) and exploring interactions with graphene for enhanced physico-chemical properties Journal of Molecular Structure (2020).
Antimicrobial Activities of Heterocyclic Substances
The synthesis and antimicrobial evaluation of new heterocyclic compounds, including indole-containing triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives, reveal promising antimicrobial activities. Such studies underscore the potential of these compounds in developing new antimicrobial agents European journal of medicinal chemistry (2011).
Molecular Dynamics Simulation for Corrosion Inhibition
Investigations into the corrosion inhibition performances of thiazole and thiadiazole derivatives against iron metal corrosion suggest their effectiveness in protecting metals. These findings are crucial for industrial applications, particularly in designing safer and more efficient corrosion inhibitors Journal of Molecular Liquids (2016).
Properties
IUPAC Name |
(E)-3-(4-pyridin-2-ylsulfanylanilino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7S/c16-9-11(15-19-21-22-20-15)10-18-12-4-6-13(7-5-12)23-14-3-1-2-8-17-14/h1-8,10,18H,(H,19,20,21,22)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQOHXAFHVLBIB-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=CC=C(C=C2)NC=C(C#N)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)SC2=CC=C(C=C2)N/C=C(\C#N)/C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.